2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
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Overview
Description
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 7,8-DiMeIQx. This compound is primarily used in proteomics research and has a molecular formula of C12H8D3N7 and a molecular weight of 256.28 .
Mechanism of Action
Target of Action
It is an analog of 7,8-dimelqz, a known carcinogen and food mutagen , suggesting that it may interact with similar targets.
Mode of Action
As an analog of 7,8-DiMelQz, it may share similar interactions with its targets .
Result of Action
As an analog of 7,8-DiMelQz, it may share similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 . For instance, the compound is sensitive to light and air, and it should be stored in a sealed container to prevent exposure . Additionally, safety measures should be taken when handling this compound due to its potential toxicity .
Preparation Methods
The synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The synthetic route typically starts with the preparation of the imidazoquinoxaline core, followed by the introduction of azido and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct placement of these functional groups. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. .
Scientific Research Applications
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Comparison with Similar Compounds
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its labeled nature, which allows for detailed tracking in research applications. Similar compounds include:
7,8-DiMeIQx: The parent compound, known for its mutagenic and carcinogenic properties.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Another mutagenic imidazoquinoxaline used in similar research contexts.
Properties
IUPAC Name |
2-azido-7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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